molecular formula C18H12O B1622423 3-Phenyldibenzofuran CAS No. 5834-20-8

3-Phenyldibenzofuran

Cat. No. B1622423
CAS RN: 5834-20-8
M. Wt: 244.3 g/mol
InChI Key: UWXLYSVMPRLLJW-UHFFFAOYSA-N
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Description

3-Phenyldibenzofuran is a chemical compound with the formula C18H12O . It is a complex organic molecule that is part of the benzofuran family .


Synthesis Analysis

The synthesis of this compound has been achieved by a few research groups . The synthesis involves complex chemical reactions and the use of catalysts . Recent advances in the synthesis of dibenzofurans have been reported, which involve creating the C–O bond of the furan ring and the formation of dibenzofurans by cyclizing diarylether derivatives .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzofuran ring fused with a phenyl group . The molecular weight of this compound is 244.2873 .


Physical And Chemical Properties Analysis

This compound is a complex organic molecule with the formula C18H12O . Its molecular weight is 244.2873 . Further physical and chemical properties are not well-documented in the available literature.

Scientific Research Applications

Geological and Environmental Studies

3-Phenyldibenzofuran (PhDBF) has been identified in sedimentary rocks, bitumen, and hydrothermal petroleum. These studies involve a detailed analysis of the retention times and mass spectra of PhDBFs, contributing to the understanding of geological processes and environmental impacts. For instance, Marynowski et al. (2002) reported the detection of all four possible positional isomers of PhDBF in these samples, indicating its role in the formation of more condensed heterocyclic polycyclic aromatic compounds (Marynowski, Rospondek, Reckendorf, & Simoneit, 2002).

Synthesis of Benzofuran Fused Heterocycles

PhDBF derivatives have been used as building blocks for the synthesis of various benzofuran fused heterocycles. Murai, Miki, and Ohe (2009) developed a new route to create 3-acyl-2-aminobenzofuran derivatives, demonstrating their potential in constructing complex molecular structures (Murai, Miki, & Ohe, 2009).

Anticancer Research

Research has shown that PhDBF derivatives can act as anticancer agents. For example, Romagnoli et al. (2012) synthesized a series of 2-aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazoles, a new class of tubulin polymerization inhibitors showing growth inhibition activity in cancer cell lines (Romagnoli et al., 2012).

Polymer Chemistry

PhDBF-based polymers have been explored for their potential in electronic applications. Zhang et al. (2014) studied Pd-catalyzed amination polymerization of aminobenzodifuranone monomers, revealing their suitability for electronic applications due to their high photostability and extinction coefficients (Zhang, Ghasimi, Tieke, Schade, & Spange, 2014).

Antiestrogen Breast Cancer Agents

Li et al. (2013) explored the application of 3-acyl-5-hydroxybenzofuran derivatives as potential drugs for breast cancer. Their study highlighted the significance of these compounds in developing new therapeutic strategies against breast cancer (Li, He, Luo, Huang, & Deng, 2013).

Future Directions

Benzofuran compounds, including 3-Phenyldibenzofuran, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on exploring the biological activities of this compound and its potential applications in medicine .

properties

IUPAC Name

3-phenyldibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O/c1-2-6-13(7-3-1)14-10-11-16-15-8-4-5-9-17(15)19-18(16)12-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXLYSVMPRLLJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396843
Record name 3-phenyldibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5834-20-8
Record name 3-phenyldibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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